Enalaprilat dihydrate

描述

Enalaprilat is the active metabolite of enalapril, a widely used antihypertensive agent. It is the first dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor developed to overcome the limitations of captopril, the first ACE inhibitor. Enalaprilat is known for its potent inhibition of ACE, which plays a crucial role in regulating blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II .

准备方法

Synthetic Routes and Reaction Conditions: Enalaprilat is synthesized through a series of chemical reactions starting from L-proline. The key steps involve the formation of a peptide bond between L-proline and a phenylpropylamine derivative, followed by the introduction of a carboxylic acid group. The synthetic route typically involves:

- Protection of the amino group of L-proline.

- Coupling with a phenylpropylamine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC).

- Deprotection of the amino group.

- Introduction of the carboxylic acid group through oxidation reactions .

Industrial Production Methods: Industrial production of enalaprilat involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:

- Bulk synthesis of intermediates.

- Purification through crystallization or chromatography.

- Quality control to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: Enalaprilat undergoes several types of chemical reactions, including:

Oxidation: Introduction of carboxylic acid groups.

Reduction: Conversion of intermediates to more stable forms.

Substitution: Replacement of functional groups to achieve the desired structure

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products: The major product of these reactions is enalaprilat itself, with intermediate compounds formed during the synthesis process .

科学研究应用

Enalaprilat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study ACE inhibition and its effects on blood pressure regulation.

Biology: Investigated for its role in modulating the renin-angiotensin-aldosterone system (RAAS).

Medicine: Used in the treatment of hypertension, heart failure, and diabetic nephropathy. .

Industry: Employed in the development of new ACE inhibitors and related pharmaceuticals

作用机制

Enalaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels and promoting sodium retention in the kidneys. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced fluid retention .

相似化合物的比较

Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.

Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Ramipril: A prodrug that is converted to its active form, ramiprilat, which inhibits ACE

Comparison:

Captopril vs. Enalaprilat: Captopril has a thiol group, which can cause side effects like a metallic taste and skin rashes.

Lisinopril vs. Enalaprilat: Lisinopril is more hydrophilic and has a longer half-life, allowing for once-daily dosing.

Ramipril vs. Enalaprilat: Both are prodrugs, but ramipril is more lipophilic, leading to better tissue penetration and a longer duration of action.

Enalaprilat stands out due to its potent ACE inhibition and intravenous administration, making it suitable for acute management of hypertension when oral administration is not feasible.

生物活性

Enalaprilat dihydrate is the active metabolite of the prodrug enalapril, primarily used as an antihypertensive agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Enalaprilat functions as an angiotensin-converting enzyme (ACE) inhibitor . By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Decreased Blood Pressure : Lower levels of angiotensin II result in vasodilation and reduced blood pressure.

- Reduced Aldosterone Secretion : Decreased angiotensin II levels lead to lower aldosterone secretion, resulting in reduced sodium and water reabsorption in the kidneys.

- Increased Bradykinin Levels : The inhibition of ACE also prevents the degradation of bradykinin, which has vasodilatory effects .

Pharmacokinetics

Enalaprilat is administered intravenously due to poor oral bioavailability. Key pharmacokinetic parameters include:

- Absorption : Poorly absorbed when taken orally; effective only via injection.

- Volume of Distribution : Approximately 50% of enalaprilat is bound to plasma proteins.

- Elimination : Primarily renal, with over 90% excreted unchanged in urine within 24 hours .

| Parameter | Value |

|---|---|

| Bioavailability | Poor (IV only) |

| Protein Binding | ~50% |

| Half-life | ~11 hours |

| Excretion | >90% renal |

Case Studies

-

Hypertension Management in Older Adults :

A study involving older patients showed that while enalapril improved blood pressure control, it did not significantly enhance exercise capacity or cardiac metrics after 12 months. Adverse events included hypotension and cough, with a notable incidence in the enalapril group compared to placebo . -

Acute Heart Failure :

In a clinical trial for acute heart failure, enalaprilat was associated with significant reductions in systolic and diastolic blood pressure without causing symptomatic hypotension in most patients. The onset of action was rapid, typically within 15 minutes, with peak effects observed within one to four hours . -

Pediatric Use :

A review highlighted that enalapril therapy in children with hypertension showed positive outcomes in three out of four reported case series. However, careful monitoring for side effects such as hypotension and renal function is essential .

Adverse Effects

The most common adverse effects associated with enalaprilat include:

属性

Key on ui mechanism of action |

Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume |

|---|---|

CAS 编号 |

84680-54-6 |

分子式 |

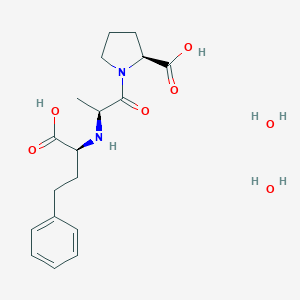

C18H26N2O6 |

分子量 |

366.4 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |

InChI 键 |

MFNXXPRUKGSARH-XJPBFQKESA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |

手性 SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |

规范 SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |

外观 |

Assay:≥98%A crystalline solid |

熔点 |

148 - 151 °C |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

76420-72-9 (anhydrous) |

同义词 |

1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate Enalaprilat Enalaprilat Anhydrous Enalaprilat Citrate, Anhydrous Enalaprilat Dihydrate Enalaprilat, (R)-Isomer, Anhydrous Enalaprilic Acid MK 422 MK-422 MK422 Pres iv Vasotec Xanef |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。